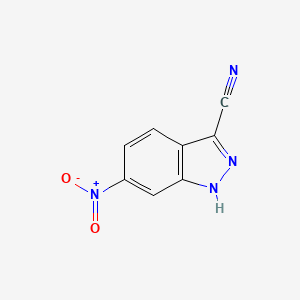

6-Nitro-1h-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitro-1h-indazole-3-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a nitro group and a carbonitrile group in the structure of this compound makes it a compound of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1h-indazole-3-carbonitrile typically involves the nitration of 1h-indazole-3-carbonitrile. One common method includes the reaction of 1h-indazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1h-indazole-3-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: 6-Amino-1h-indazole-3-carbonitrile.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1h-indazole-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Nitro-1h-indazole-3-carbonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its observed biological activities.

Comparison with Similar Compounds

1H-Indazole-3-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Amino-1h-indazole-3-carbonitrile: Formed by the reduction of 6-Nitro-1h-indazole-3-carbonitrile, with different biological activities.

5-Nitro-1h-indazole-3-carbonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and biological properties.

Uniqueness: this compound is unique due to the presence of both a nitro group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for synthetic and medicinal chemistry research.

Biological Activity

6-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by the presence of a nitro group at the 6-position and a cyano group at the 3-position of the indazole ring. This unique structural arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as kinases and phosphatases, which play critical roles in cancer progression and other diseases.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens. It is believed to disrupt cellular membranes or inhibit essential metabolic pathways .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

- Antimicrobial Evaluation : In vitro assays showed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli. The compound's mode of action was further explored through time-kill studies, confirming its bactericidal properties .

- Leishmanicidal Activity : A recent investigation focused on the compound’s efficacy against Leishmania parasites. The results indicated that it inhibited the growth of Leishmania donovani with an IC50 value lower than that of conventional treatments, suggesting its potential as a novel therapeutic agent for leishmaniasis .

Properties

IUPAC Name |

6-nitro-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-8-6-2-1-5(12(13)14)3-7(6)10-11-8/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKRGSHECGSWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.